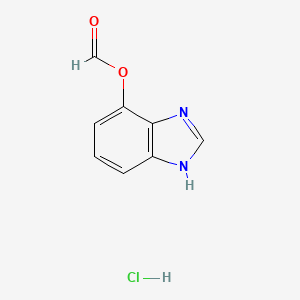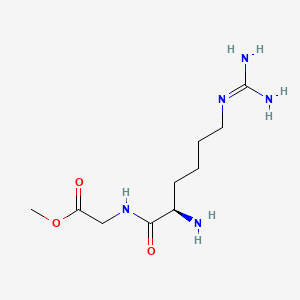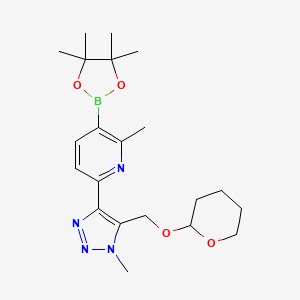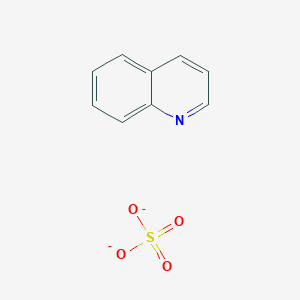
4-Benzimidazole carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzimidazole carboxylic acid hydrochloride is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The fusion of benzene and imidazole rings forms the core structure of benzimidazole, which is further modified to create various derivatives, including this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzimidazole carboxylic acid hydrochloride typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzene reacts with carboxylic acids in the presence of hydrochloric acid as a catalyst .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs high-yielding, scalable processes. For instance, the HBTU-promoted one-pot synthesis method allows for the efficient conversion of carboxylic acids into benzimidazoles under mild conditions . This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzimidazole carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Applications De Recherche Scientifique
4-Benzimidazole carboxylic acid hydrochloride has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of 4-benzimidazole carboxylic acid hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects. For example, benzimidazole derivatives can inhibit the polymerization of tubulin, which is crucial for cell division, making them effective anticancer agents .
Comparaison Avec Des Composés Similaires
- 2-Benzimidazole carboxylic acid
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Comparison: 4-Benzimidazole carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-benzimidazole carboxylic acid, the 4-substituted derivative may exhibit different reactivity and binding affinity to molecular targets. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C8H7ClN2O2 |
|---|---|
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
1H-benzimidazol-4-yl formate;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-5-12-7-3-1-2-6-8(7)10-4-9-6;/h1-5H,(H,9,10);1H |
Clé InChI |
YZGGZIBOIPLMHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC=O)N=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol](/img/structure/B11825686.png)

![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11825710.png)



![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825726.png)





![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
